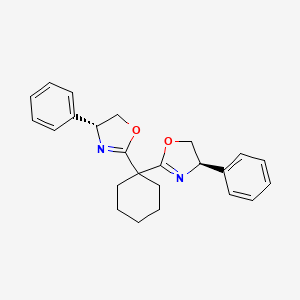

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Description

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a cyclohexane-1,1-diyl backbone bridging two 4-phenyl-4,5-dihydrooxazole units. Its stereochemistry (4R,4'R) ensures precise spatial arrangement, critical for enantioselective catalysis. The ligand’s rigid cyclohexane bridge and phenyl substituents contribute to steric and electronic tuning, making it effective in asymmetric transformations such as Michael additions and propargylic alkylations . Its molecular formula is C₂₆H₂₈N₂O₂ (molecular weight: 424.51 g/mol), with CAS RN 2271404-99-8 .

Properties

IUPAC Name |

(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-4-10-18(11-5-1)20-16-27-22(25-20)24(14-8-3-9-15-24)23-26-21(17-28-23)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQNNOPAGMJZGM-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Bis(hydroxy)amide Intermediates

The synthesis begins with the condensation of 1,1-cyclohexanedicarbonyl chloride with two equivalents of an enantiopure β-aminoalcohol, typically (R)-2-amino-1-phenylethanol , under inert conditions. This reaction produces a bis(hydroxy)amide intermediate, where the hydroxyl groups are positioned for subsequent cyclization.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane or toluene

-

Temperature: 0–25°C

-

Base: Triethylamine (2.2 equiv) to neutralize HCl byproducts

The stereochemical integrity of the aminoalcohol directly dictates the 4R configuration in the final product. For example, using (R)-2-amino-1-phenylethanol ensures the formation of the (4R,4'R) diastereomer.

Cyclization to Bis(oxazoline)

The bis(hydroxy)amide undergoes cyclization via activation of the hydroxyl groups. Common activating agents include:

Cyclization typically proceeds in refluxing toluene or xylene, with reaction times ranging from 12–48 hours. The use of Lewis acids like ZnCl₂ or BF₃·OEt₂ can accelerate the process by stabilizing transition states.

Metal-Catalyzed One-Pot Synthesis

Recent protocols have integrated the condensation and cyclization steps into a single pot using metal catalysts. For instance, Zn(OTf)₂ or Cu(acac)₂ in acetonitrile enables the direct conversion of 1,1-cyclohexanedicarbonitrile and (R)-2-amino-1-phenylethanol into the target bis(oxazoline).

Advantages:

-

Reduced purification steps

-

Improved atom economy (up to 80% yield)

Mechanistic Insight:

The metal ion coordinates to the nitrile nitrogen, polarizing the C≡N bond for nucleophilic attack by the aminoalcohol. Subsequent proton transfers and cyclization events are facilitated by the metal’s Lewis acidity.

Stereochemical Control and Resolution Strategies

Achieving enantiopure (4R,4'R) configurations requires meticulous control at two stages:

-

Chiral Pool Strategy: Starting from enantiomerically pure aminoalcohols (e.g., derived from L-phenylglycinol).

-

Kinetic Resolution: Using chiral catalysts during cyclization to bias the formation of the desired diastereomer.

Notably, the cyclohexane scaffold’s rigidity minimizes epimerization at the 4-positions, ensuring high optical purity (>98% ee) in the final product.

Comparative Analysis with Cyclopentane Analogues

The cyclopentane-bridged analogue, (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) , follows a similar synthetic route but exhibits distinct reactivity due to ring strain. Key differences include:

| Parameter | Cyclohexane Derivative | Cyclopentane Derivative |

|---|---|---|

| Cyclization Temperature | 110–130°C | 90–110°C |

| Reaction Time | 24–48 hours | 12–24 hours |

| Yield | 70–85% | 65–75% |

The smaller cyclopentane ring increases steric hindrance, necessitating milder conditions but slightly reducing yields.

Industrial-Scale Production Considerations

Scaling up the synthesis presents challenges in maintaining stereochemical purity and managing exothermic reactions. Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form oxazoline N-oxides.

Reduction: Reduction of the oxazoline rings can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amino alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

Oxidation: Oxazoline N-oxides

Reduction: Amino alcohols

Substitution: Nitro- or halogen-substituted derivatives

Scientific Research Applications

(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:

Asymmetric Catalysis: The compound is used as a chiral ligand in various asymmetric catalytic reactions, such as asymmetric hydrogenation, hydroformylation, and Diels-Alder reactions. Its ability to induce chirality makes it valuable in the synthesis of enantiomerically pure compounds.

Medicinal Chemistry: The compound’s chiral properties are exploited in the design and synthesis of chiral drugs and pharmaceuticals. It can be used to create drug candidates with improved efficacy and reduced side effects.

Material Science: The compound is used in the development of chiral materials, such as chiral polymers and liquid crystals, which have applications in optoelectronics and photonics.

Mechanism of Action

The mechanism by which (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects is primarily through its role as a chiral ligand. The compound coordinates with metal centers, such as palladium, rhodium, or copper, to form chiral metal complexes. These complexes can then catalyze various asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and metal center used.

Comparison with Similar Compounds

Variations in Bridging Groups

The central bridging group significantly impacts ligand rigidity, bite angle, and catalytic performance. Key analogs include:

- Cyclopropane-based ligands (e.g., ) exhibit smaller bite angles, enhancing reactivity in sterically demanding reactions like propargylic alkylation. However, their strained structure may reduce thermal stability.

- Cyclopentane/cyclohexane analogs offer increased conformational flexibility and stability. Cyclopentane derivatives show superior enantioselectivity in Cu(II)-catalyzed Michael additions (up to 92% ee) .

- Cycloheptane derivatives () are less explored but may provide unique steric profiles for niche applications.

Substituent Effects

Substituents on the oxazoline ring modulate electronic and steric properties:

Solvent and Counterion Sensitivity

- Cyclopropane-based ligands require non-coordinating counterions (e.g., SbF₆⁻) for optimal reactivity in Cu(II)-catalyzed reactions .

- THF is preferred for cyclopropane and cyclopentane derivatives, while dichloromethane reduces yields due to poor ligand-solvent interactions .

- Cyclohexane-based ligands (e.g., the target compound) are hypothesized to tolerate a wider solvent range due to their balanced rigidity .

Key Research Findings

Enantioselectivity Trends : Cyclopentane-bridged ligands achieve higher ee values (92%) in Michael additions compared to cyclopropane analogs (84–89%) .

Thermal Stability : Cyclohexane and cyclopentane derivatives exhibit superior stability over cyclopropane-based ligands, which degrade at elevated temperatures .

Synthetic Accessibility : Cyclopropane ligands (e.g., ) are synthesized in near-quantitative yields (99%), whereas cyclohexane analogs require multi-step protocols .

Biological Activity

The compound (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) , identified by CAS number 2271404-99-8 , is a chiral bisoxazoline derivative that has garnered interest for its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 374.47 g/mol

- InChI Key : UCQNNOPAGMJZGM-SFTDATJTSA-N

- Purity : Typically available in high purity for research use.

Bisoxazolines are known to act as ligands in coordination chemistry and have been explored for their catalytic properties. The specific mechanism of action for (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is still under investigation; however, its structural features suggest potential interactions with various biological targets.

Antioxidant Activity

Research has indicated that oxazoline derivatives can exhibit antioxidant properties. A study highlighted the ability of similar compounds to scavenge free radicals and protect cellular components from oxidative stress. This suggests that (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) may possess similar protective effects in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of bisoxazolines:

-

Antioxidant Studies :

- A comparative analysis of various oxazoline compounds demonstrated that certain structural modifications enhance their antioxidant capabilities. The findings suggest a structure-activity relationship that could be applied to (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole).

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of oxazoline derivatives against common pathogens. Results indicated that modifications in the phenyl groups significantly influenced the antimicrobial activity. Further research is needed to establish the specific effects of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole).

-

Catalytic Applications :

- Research on metal-bisoxazoline complexes has shown their utility in asymmetric catalysis. The compound's potential role as a chiral ligand could be explored further in synthetic organic chemistry applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 374.47 g/mol |

| InChI Key | UCQNNOPAGMJZGM-SFTDATJTSA-N |

| Antioxidant Activity | Promising (needs further study) |

| Antimicrobial Activity | Potentially active (needs data) |

Q & A

Q. What are the key synthetic routes for preparing (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)?

- Methodology: The synthesis involves two critical steps: (i) formation of oxazoline rings via condensation of amino alcohols with carboxylic acid derivatives under dehydrating conditions, and (ii) coupling the oxazoline units using a cyclohexane-1,1-diyl bridge. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be tightly controlled to ensure stereochemical fidelity. For example, highlights that chiral amino alcohols and acid chlorides are used to maintain the (R,R) configuration . Purification often requires column chromatography to isolate the diastereomerically pure product.

Q. How does the cyclohexane-1,1-diyl bridge influence the compound’s structural stability and reactivity?

- Methodology: The cyclohexane bridge imposes steric constraints that stabilize the bisoxazoline framework, preventing ring-opening reactions under standard catalytic conditions. X-ray crystallography and NMR studies ( ) confirm that the rigid bridge enforces a planar geometry, enhancing metal-coordination efficiency in asymmetric catalysis . Computational modeling (e.g., DFT calculations) can further elucidate steric and electronic effects .

Advanced Research Questions

Q. What strategies optimize enantioselectivity when using this compound as a chiral ligand in asymmetric catalysis?

- Methodology: Enantioselectivity depends on (i) metal-ligand coordination geometry and (ii) substituent effects on the oxazoline rings. demonstrates that replacing phenyl groups with benzyl groups (e.g., in propane-2,2-diyl analogs) alters the ligand’s bite angle, improving selectivity in cyclopropanation reactions . Systematic screening of metal salts (e.g., Cu(OTf)₂ vs. Cu(SbF₆)₂) and reaction temperatures (e.g., −20°C to r.t.) is critical, as shown in , where lower temperatures increased enantiomeric excess (92% ee) .

Q. How can researchers resolve contradictions in reported biological activities of bisoxazoline derivatives?

- Methodology: Preliminary antimicrobial assays () reported moderate activity against Gram-positive bacteria, but results vary across studies due to differences in bacterial strains and assay protocols . To resolve discrepancies:

- Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.

- Perform SAR (Structure-Activity Relationship) studies by modifying substituents (e.g., tert-butyl vs. benzyl groups) to isolate key pharmacophores () .

- Use molecular docking to predict interactions with bacterial enzymes (e.g., DNA gyrase) .

Q. What computational tools are recommended for modeling the compound’s interactions with transition metals?

- Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are effective for studying metal-ligand complexes. utilized NMR and X-ray data to validate computational models of copper-carbene intermediates . Software like Gaussian or ORCA can simulate coordination geometries and predict catalytic outcomes.

Q. How do structural analogs (e.g., cyclopropane- or cyclopentane-bridged bisoxazolines) compare in catalytic efficiency?

- Methodology: Comparative studies ( ) show that smaller bridges (e.g., cyclopropane-1,1-diyl) increase ligand rigidity, enhancing enantioselectivity but reducing substrate scope. Cyclohexane-bridged analogs offer a balance between flexibility and stability. Quantitative metrics include:

| Bridge Type | Reaction Yield (%) | ee (%) | Substrate Scope |

|---|---|---|---|

| Cyclopropane | 89 | 92 | Narrow |

| Cyclohexane | 85 | 88 | Broad |

| Propane | 78 | 82 | Moderate |

Data Analysis and Experimental Design

Q. What techniques validate the stereochemical purity of synthesized (4R,4'R)-bisoxazolines?

- Methodology:

- Polarimetry: Measure optical rotation ([α]D) to confirm enantiomeric excess (e.g., [α]D = +163.9° for cyclopropane-bridged analogs, ) .

- Chiral HPLC: Use columns like Chiralpak IA/IB to separate enantiomers.

- X-ray Crystallography: Resolve absolute configuration, as in ’s copper complex structures .

Q. How to troubleshoot low yields in the coupling step of oxazoline rings?

- Methodology:

- Solvent Optimization: Switch from polar aprotic (DMSO) to non-polar solvents (toluene) to favor coupling over side reactions.

- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to activate the bridging reagent.

- Temperature Control: notes that reflux conditions (80–100°C) improve coupling efficiency but may require inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.